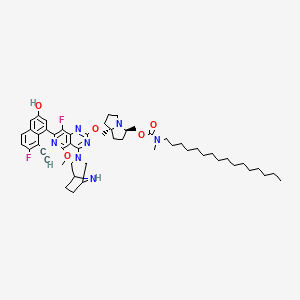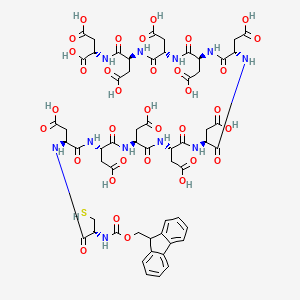
(-)-Cleistenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Cleistenolide est un composé naturel appartenant à la classe des lactones. Il est isolé de la plante Cleistochlamys kirkii, originaire de certaines régions d'Afrique. Ce composé a suscité un intérêt en raison de sa structure chimique unique et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (-)-Cleistenolide implique plusieurs étapes, en partant de matières premières facilement disponibles. Une voie de synthèse courante comprend l'utilisation d'une réaction de Diels-Alder suivie d'une lactonisation. Les conditions de réaction impliquent généralement l'utilisation d'un catalyseur acide de Lewis pour faciliter le processus de cycloaddition. L'étape finale de lactonisation est réalisée en milieu acide pour former le cycle lactonique.
Méthodes de production industrielle
La production industrielle du this compound n'est pas largement établie en raison de son abondance naturelle. Si nécessaire, la voie de synthèse peut être mise à l'échelle en utilisant des réacteurs à flux continu pour garantir des conditions de réaction constantes et des rendements plus élevés. L'utilisation de biocatalyseurs pour des étapes spécifiques de la synthèse peut également être étudiée pour rendre le processus plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le (-)-Cleistenolide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : La réduction du cycle lactonique peut produire des diols.
Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur le cycle lactonique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés pour les réactions de réduction.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en milieu basique pour réaliser une substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les diols et les lactones substituées, en fonction du type de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour l'étude de la chimie des lactones et des mécanismes réactionnels.
Biologie : Des recherches ont montré que le this compound présente des activités antimicrobiennes et antifongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.
Médecine : Des études préliminaires suggèrent qu'il pourrait avoir des propriétés anti-inflammatoires et anticancéreuses, bien que des recherches supplémentaires soient nécessaires pour confirmer ces effets.
Industrie : Il peut être utilisé comme précurseur pour la synthèse d'autres composés bioactifs et comme additif naturel dans les formulations cosmétiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques dans les cellules microbiennes. On pense qu'il inhibe la synthèse de protéines et d'enzymes essentielles, ce qui conduit à la perturbation des processus cellulaires et, finalement, à la mort cellulaire. Les voies et les cibles moléculaires exactes sont encore à l'étude, mais on pense qu'il s'agit de l'inhibition d'enzymes clés dans les voies métaboliques des micro-organismes.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Research has shown that (-)-Cleistenolide exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.
Industry: It can be used as a precursor for synthesizing other bioactive compounds and as a natural additive in cosmetic formulations.
Mécanisme D'action
The mechanism of action of (-)-Cleistenolide involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes in the metabolic pathways of microorganisms.
Comparaison Avec Des Composés Similaires
Le (-)-Cleistenolide peut être comparé à d'autres lactones telles que :
(-)-Lactone A : Structure similaire mais diffère par la position des groupes fonctionnels, ce qui conduit à des activités biologiques différentes.
(-)-Lactone B : Une autre lactone avec des propriétés antimicrobiennes similaires mais moins puissantes que le this compound.
(-)-Lactone C : Connu pour ses effets anti-inflammatoires, qui sont plus prononcés que ceux du this compound.
Propriétés
Formule moléculaire |
C18H18O8 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1 |
Clé InChI |
LLQJCQPOMJOCDA-INMHGKMJSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C |
SMILES canonique |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















